(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
Description
Properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS/c22-17-3-1-14(2-4-17)16-9-19(23-10-16)21(26)25-12-18(13-25)24-7-5-20-15(11-24)6-8-27-20/h1-4,6,8-10,18,23H,5,7,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDHUXDJHDEBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of this compound involves multiple steps, starting from basic organic molecules. Typically, the initial step is the formation of the 6,7-dihydrothieno[3,2-c]pyridine moiety, which is achieved through a series of cyclization reactions. The azetidine ring is then introduced through nucleophilic substitution reactions, while the 4-fluorophenyl-1H-pyrrole component is synthesized separately via condensation reactions involving fluorobenzene and pyrrole.
Industrial Production Methods In industrial settings, the synthesis of this compound is scaled up using continuous flow processes to ensure higher yields and efficiency. Catalysts and optimized reaction conditions, including temperature control and solvent selection, are crucial to maximizing the production output while maintaining purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes This compound undergoes several types of chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, facilitated by reagents such as halogens or organometallic compounds.
Common Reagents and Conditions Reagents like anhydrous solvents, bases, and acids are frequently used in these reactions. The conditions often require controlled temperatures, inert atmospheres, and prolonged reaction times to ensure complete transformations.
Major Products Formed from These Reactions The reactions yield various intermediates and final products that can serve as precursors for further functionalization or as active pharmaceutical ingredients.
Scientific Research Applications
The compound's unique structure makes it a valuable candidate in several research domains:
Chemistry: Used in the development of novel organic synthesis methods and as a precursor for creating complex molecules.
Biology: Studied for its interaction with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Applied in the manufacture of specialty chemicals, materials science, and as a catalyst in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, modulating their activity and affecting downstream biological pathways. The azetidine and pyrrole moieties play a crucial role in these interactions, enabling the compound to fit into active sites and alter their function.
Comparison with Similar Compounds
Target Compound vs. 1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2-(5-ethyl-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-1-yl)ethanone (CAS: 1440951-60-9)
- Structural Differences: Core: The target compound uses a thieno[3,2-c]pyridine core (sulfur in the thiophene ring), while the analogue (CAS: 1440951-60-9) employs a thiazolo[5,4-c]pyridine core (sulfur and nitrogen in the thiazole ring). Substituents: The analogue features a pyrazole ring with ethyl and fluorinated aryl groups, whereas the target compound utilizes a pyrrole linked to a 4-fluorophenyl group.
- The ethyl group on the pyrazole may enhance hydrophobic interactions, while the target’s pyrrole methanone linker could offer stronger hydrogen-bonding capacity .
Fluorinated Aromatic Substituents
Target Compound vs. Patent Example (: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide)
- Common Features : Both compounds incorporate fluorinated aryl groups (4-fluorophenyl in the target vs. 3-fluorophenyl in the patent example).
- Differences : The patent compound includes a sulfonamide group and a chromen-4-one scaffold, which are absent in the target.
- Hypothesized Impact :
Methanone Linkers
Target Compound vs. Pyridine Derivatives (: (4-(4-methoxyphenyl)-5-((4-methoxyphenyl)ethynyl)-2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)(phenyl)methanone)
- Linker Comparison: Both compounds use a methanone linker, but the pyridine derivative in includes trifluoromethyl and methoxy substituents.
- Hypothesized Impact :
Data Table: Structural and Functional Comparison
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Azetidine formation | K₂CO₃, DMF, 80°C | 65 | 92% |
| Methanone coupling | EDCI, DCM, RT | 72 | 89% |
Advanced Question: What strategies address regioselectivity challenges during the formation of the dihydrothienopyridine-azetidine core?
Methodological Answer:
Regioselectivity in fused heterocycles is influenced by:
- Steric and electronic effects : Electron-withdrawing groups (e.g., fluorine on the phenyl ring) direct cyclization positions .
- Catalytic systems : Pd(PPh₃)₄ promotes selective C–N bond formation over competing pathways .
- Computational modeling : DFT calculations predict transition-state energies to identify favorable pathways .
Basic Question: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
Q. Table 2: Key NMR Signals
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 4-Fluorophenyl | 7.25 (d, J=8.5 Hz) | 162.1 (C-F) |
| Azetidine | 3.78 (m) | 48.9 (N-CH₂) |
Advanced Question: How can researchers evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- In vitro assays : Use fluorescence polarization or SPR to measure binding affinity to kinases or GPCRs.
- In vivo models : Assess pharmacokinetics (e.g., plasma half-life) in rodent studies, noting fluorophenyl’s metabolic stability .
- Molecular docking : Align the compound’s 3D structure (from X-ray data) with target active sites using AutoDock Vina .
Basic Question: What are common pitfalls in analyzing solubility and stability data for this compound?
Methodological Answer:
- Solubility : Use DMSO stock solutions (<10 mM) to avoid precipitation. Monitor via UV-vis spectroscopy in PBS (pH 7.4) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS to identify hydrolysis products (e.g., azetidine ring opening) .
Advanced Question: How do researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Cross-validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based).
- SAR analysis : Compare with analogs (e.g., replacing fluorophenyl with chlorophenyl) to isolate key pharmacophores .
- Meta-analysis : Aggregate data from PubChem and peer-reviewed studies to identify consensus trends .
Basic Question: What computational tools predict the compound’s physicochemical properties?
Methodological Answer:
- LogP and pKa : Use MarvinSketch or ACD/Labs for lipophilicity and ionization .
- Solubility : Employ COSMO-RS or QSPR models trained on fluorinated heterocycles .
Advanced Question: How can researchers design derivatives to enhance metabolic stability without losing potency?
Methodological Answer:
- Bioisosteric replacement : Substitute the pyrrole ring with imidazole to reduce CYP450-mediated oxidation .
- Deuterium labeling : Introduce deuterium at metabolically labile sites (e.g., azetidine C–H bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
